molecular formula C18H22N2 B5134152 (4-phenylcyclohexyl)(2-pyridinylmethyl)amine

(4-phenylcyclohexyl)(2-pyridinylmethyl)amine

Cat. No. B5134152
M. Wt: 266.4 g/mol
InChI Key: XNMZRZQVBAUPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenylcyclohexyl)(2-pyridinylmethyl)amine, also known as PCPyM, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to investigate its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine is not fully understood, but it is thought to involve modulation of the NMDA receptor and sigma-1 receptor. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to increase the release of glutamate, an excitatory neurotransmitter, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have a range of physiological effects in animal studies. It has been reported to have analgesic properties, reducing pain perception in rats. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have neuroprotective effects, reducing cell death in brain cells exposed to oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (4-phenylcyclohexyl)(2-pyridinylmethyl)amine in lab experiments is its relatively high affinity for the NMDA receptor and sigma-1 receptor. This makes it a useful tool for investigating the function of these receptors in various physiological processes. However, one limitation is that (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on (4-phenylcyclohexyl)(2-pyridinylmethyl)amine. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on the structure of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine that may have improved pharmacological properties.

Synthesis Methods

The synthesis of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine involves the reaction of 4-phenylcyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been used in scientific research to investigate its potential as a ligand for various receptors in the central nervous system. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been used in studies on the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.

properties

IUPAC Name

4-phenyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-8,13,16-17,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZRZQVBAUPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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